Crystallographic Identity: Monoclinic P21/c Space Group Confirms Molecular Geometry for Structure-Based Design
Single-crystal X-ray diffraction analysis reveals that Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate crystallizes in the monoclinic system with space group P21/c. The unit cell parameters are a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This crystallographic signature is distinct from that of its ethyl ester analog, which crystallizes in a different space group, impacting the compound's solid-state properties and suitability for co-crystallization studies [2]. The non-planar molecular structure and the presence of strong hydrogen bonds in the x-z plane further differentiate its packing and potential for forming stable crystal forms, a critical factor in materials science and solid-state formulation research [1].
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Monoclinic, P21/c, a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° |
| Comparator Or Baseline | Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 95928-49-7) or similar dihydropyrimidines |
| Quantified Difference | Space group P21/c vs. other monoclinic space groups (e.g., C2/c, P21/m) for analogs |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
Precise crystallographic data ensures reproducibility in co-crystallization experiments and solid-state characterization, which are essential for structure-based drug design and polymorph screening.
- [1] Erciyes University Journal of Science and Technology. (n.d.). X-ray and AM1 study of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. View Source
- [2] PMC Table 1. (2021). Crystallographic data for dihydropyrimidine derivatives. View Source
